molecular formula C7H13N3O3 B13823987 (5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one

(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one

Cat. No.: B13823987
M. Wt: 187.20 g/mol
InChI Key: ZQUVIMMCBFDKQI-QUFRVKJXSA-N
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Description

(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one is a complex organic compound with a unique structure that includes a furoimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one typically involves multiple steps. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the aminomethyl and methoxy groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one: A stereoisomer with similar properties but different biological activity.

    5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one: Lacks the specific stereochemistry of the (5R) form, leading to different reactivity and applications.

Uniqueness

The (5R) stereoisomer is unique due to its specific three-dimensional arrangement, which can lead to distinct interactions with biological targets and different reactivity compared to other isomers and analogs.

This detailed article provides a comprehensive overview of (5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H13N3O3

Molecular Weight

187.20 g/mol

IUPAC Name

(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one

InChI

InChI=1S/C7H13N3O3/c1-12-7-2-4(3-8)13-5(7)9-6(11)10-7/h4-5H,2-3,8H2,1H3,(H2,9,10,11)/t4-,5?,7?/m1/s1

InChI Key

ZQUVIMMCBFDKQI-QUFRVKJXSA-N

Isomeric SMILES

COC12C[C@@H](OC1NC(=O)N2)CN

Canonical SMILES

COC12CC(OC1NC(=O)N2)CN

Origin of Product

United States

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